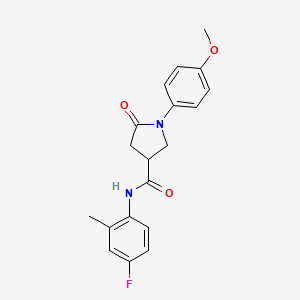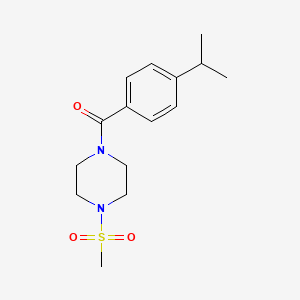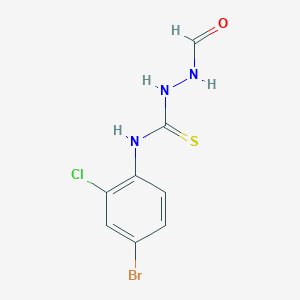![molecular formula C16H13F3N2O B4687031 N-[2-(trifluoromethyl)phenyl]-1-indolinecarboxamide](/img/structure/B4687031.png)
N-[2-(trifluoromethyl)phenyl]-1-indolinecarboxamide
Descripción general
Descripción
N-[2-(trifluoromethyl)phenyl]-1-indolinecarboxamide, commonly known as TPCA-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TPCA-1 has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in regulating immune response, inflammation, and cell survival.
Mecanismo De Acción
The mechanism of action of TPCA-1 involves the inhibition of the activity of NF-κB, a transcription factor that plays a critical role in regulating immune response, inflammation, and cell survival. NF-κB is activated by a variety of stimuli, including cytokines, pathogens, and stress, and is involved in the regulation of genes that control cell proliferation, apoptosis, and immune response. TPCA-1 inhibits the activity of NF-κB by blocking the phosphorylation of IκB kinase (IKK), which is responsible for the activation of NF-κB. This leads to the accumulation of IκBα, which prevents the translocation of NF-κB to the nucleus and the subsequent activation of target genes.
Biochemical and Physiological Effects:
In addition to its effects on NF-κB activity, TPCA-1 has been shown to have other biochemical and physiological effects. TPCA-1 has been shown to reduce the expression of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix and tissue remodeling. This suggests that TPCA-1 may have potential applications in the treatment of diseases such as osteoarthritis and cancer, where MMPs play a critical role in disease progression. TPCA-1 has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TPCA-1 has several advantages for lab experiments, including its high potency and specificity for NF-κB inhibition. TPCA-1 has been shown to have an IC50 value of 17 nM for the inhibition of NF-κB activity, making it a highly potent inhibitor. Additionally, TPCA-1 has been shown to be highly specific for NF-κB inhibition, with little or no effect on other signaling pathways. However, TPCA-1 has some limitations for lab experiments, including its relatively short half-life and poor solubility in aqueous solutions. These limitations may require the use of higher concentrations of TPCA-1 or the use of alternative solvents for experiments.
Direcciones Futuras
For research on TPCA-1 include further investigation of its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and autoimmune disorders. Additionally, further studies are needed to elucidate the mechanisms of action of TPCA-1, including its effects on other signaling pathways and cellular processes. The development of more potent and selective inhibitors of NF-κB may also be an area of future research, as the inhibition of NF-κB has potential applications in a variety of diseases. Finally, the development of novel drug delivery systems for TPCA-1 may improve its bioavailability and increase its potential therapeutic efficacy.
Aplicaciones Científicas De Investigación
TPCA-1 has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, TPCA-1 has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and reducing the activity of NF-κB. Inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease have also been shown to be affected by TPCA-1, as it reduces the production of pro-inflammatory cytokines and chemokines. Additionally, TPCA-1 has been shown to have potential applications in the treatment of viral infections, as it inhibits the replication of certain viruses such as human cytomegalovirus.
Propiedades
IUPAC Name |
N-[2-(trifluoromethyl)phenyl]-2,3-dihydroindole-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O/c17-16(18,19)12-6-2-3-7-13(12)20-15(22)21-10-9-11-5-1-4-8-14(11)21/h1-8H,9-10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRIEANNDBNFKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1'-({[5-(2-thienyl)-3-isoxazolyl]methoxy}acetyl)-1,4'-bipiperidine](/img/structure/B4686980.png)
![5-[(3-cyclohexyl-1-pyrrolidinyl)methyl]-3-(phenoxymethyl)-1,2,4-oxadiazole](/img/structure/B4687001.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4687009.png)

![2-methoxyethyl 4-[(4-tert-butylbenzoyl)amino]benzoate](/img/structure/B4687015.png)
![1-(4-ethoxyphenyl)-2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B4687019.png)
![N-butyl-3-[(ethylamino)sulfonyl]-4-methoxybenzamide](/img/structure/B4687024.png)


![2-ethoxy-4-{[2-(4-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-methylpropanoate](/img/structure/B4687044.png)

